molecular formula C11H8FNO2 B6366258 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine CAS No. 1261895-41-3

5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine

Cat. No.: B6366258
CAS No.: 1261895-41-3
M. Wt: 205.18 g/mol
InChI Key: FDLJFSZJCDDYBZ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine is a chemical compound that belongs to the class of fluorinated phenyl derivatives. This compound is characterized by the presence of both fluorine and hydroxyl groups attached to a phenyl ring, which is further connected to a hydroxypyridine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

5-(4-fluoro-2-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-2-3-9(10(14)5-8)7-1-4-11(15)13-6-7/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLJFSZJCDDYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682670
Record name 5-(4-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-41-3
Record name 2(1H)-Pyridinone, 5-(4-fluoro-2-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine typically involves the reaction of 4-fluoro-2-hydroxyacetophenone with appropriate reagents under controlled conditions. One common method is the aldol condensation reaction, where 4-fluoro-2-hydroxyacetophenone is reacted with substituted aldehydes in the presence of a base, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. For instance, the hydroxyl groups can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s stability and lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of this compound lies in its combined structural features of fluorine, hydroxyl, and pyridine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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